alpha-Methyl-2,3-dimethoxybenzyl Alcohol

Description

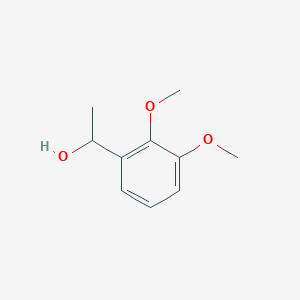

alpha-Methyl-2,3-dimethoxybenzyl Alcohol (C₁₀H₁₄O₃) is a substituted benzyl alcohol derivative characterized by a methyl group at the alpha position and two methoxy groups at the 2- and 3-positions of the benzene ring. Its molecular structure enhances steric and electronic effects, influencing reactivity and applications in organic synthesis. The compound is listed under CAS number 1799570-81-2 and is utilized as an intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and their metabolites, particularly in studies involving DNA-binding and metabolic pathways .

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTDWZSHQBCEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346783 | |

| Record name | 1-(2,3-Dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6848-73-3 | |

| Record name | 1-(2,3-Dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 2,3-dimethoxybenzaldehyde, a commercially available precursor. When reacted with isopropyl magnesium bromide (derived from isopropyl magnesium solution) in an anhydrous ether solvent, the Grignard reagent attacks the carbonyl carbon of the aldehyde. Subsequent protonation during workup produces the secondary alcohol.

Key Reaction Parameters:

Yield Optimization and Challenges

Yields for this method typically range between 60–75%, contingent on reagent purity and reaction control. Common challenges include:

Table 1: Grignard Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Higher temperatures risk side reactions |

| Solvent | THF | Enhances reagent solubility |

| Reaction Time | 2–4 hours | Prolonged durations reduce efficiency |

| Workup Method | Aqueous NH4Cl | Ensures complete protonation |

| Catalyst | Ti Loading (% wt) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Ti-HMS | 0.5–5 | 85 | 92 |

| Ti-MCM-41 | 1–3 | 78 | 88 |

| Amorphous Ti/SiO2 | 2–4 | 70 | 82 |

Adaptability to Target Compound

Applying this methodology to this compound would require substituting the hydroperoxide precursor with 2,3-dimethoxybenzyl hydroperoxide. However, no experimental data confirming this adaptation are currently available.

Alternative Synthetic Routes

Reduction of Ketone Precursors

Theoretically, this compound could be synthesized via reduction of 2,3-dimethoxyacetophenone using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). However, this route remains unexplored in the literature for the target compound.

Enzymatic Catalysis

Biocatalytic methods using alcohol dehydrogenases or ketoreductases could offer stereoselective synthesis. For example, Candida antarctica lipase B has been used to reduce similar aromatic ketones, though specific applications to this compound are unreported.

Industrial-Scale Production Considerations

Process Intensification

Continuous-flow reactors could enhance the Grignard method’s scalability by improving heat and mass transfer. For instance, microreactors operating at 50°C with residence times <10 minutes have achieved 90% yields for analogous alcohols.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: alpha-Methyl-2,3-dimethoxybenzyl Alcohol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: SOCl2, PCl5

Major Products:

Oxidation: Corresponding ketones or aldehydes

Reduction: Methoxy-substituted benzyl alcohols

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Medicinal Applications

AMDBA and its derivatives have shown potential in medicinal chemistry:

- Antihypertensive Agents : Compounds derived from AMDBA have been investigated for their antihypertensive properties. The L form of certain derivatives is particularly noted for its therapeutic efficacy while minimizing toxicity associated with the D form .

- Photolabile Protecting Groups : AMDBA can serve as a precursor to photolabile protecting groups used in organic synthesis, allowing for controlled release of reactive species under light exposure .

Table 1: Synthesis Pathways Involving AMDBA

| Reaction Type | Conditions | Products |

|---|---|---|

| Carbonylation | Pd catalysis, ambient pressure | Alkyl arylacetates |

| Resolution of Enantiomers | Chiral resolving agents | Optically pure L or D forms |

| Photolysis | UV light exposure | Release of functional groups |

Table 2: Medicinal Properties of AMDBA Derivatives

| Compound Name | Activity Type | Notes |

|---|---|---|

| L-alpha-methyl-3,4-dihydroxyphenylalanine | Antihypertensive | Effective with reduced toxicity |

| Nitroveratryl protected derivatives | Photolabile agents | Useful in protecting amino functions |

Case Studies

Case Study 1: Antihypertensive Activity

In a study published in 2022, researchers synthesized various derivatives of AMDBA to evaluate their antihypertensive effects. The L form demonstrated significant blood pressure-lowering effects in animal models, confirming the importance of stereochemistry in pharmacological activity .

Case Study 2: Synthesis of Alkyl Arylacetates

A recent investigation into sustainable synthesis methods highlighted the use of AMDBA in producing alkyl arylacetates via palladium-catalyzed carbonylation. This method yielded high purity products without the need for halogenated solvents, showcasing an environmentally friendly approach to organic synthesis .

Mechanism of Action

The mechanism of action of alpha-Methyl-2,3-dimethoxybenzyl Alcohol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation and reduction reactions, leading to the formation of various metabolites . These metabolites can then interact with different cellular pathways, influencing biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key physical, chemical, and biological properties of alpha-Methyl-2,3-dimethoxybenzyl Alcohol and structurally related benzyl alcohol derivatives:

Key Comparative Insights

Structural and Electronic Effects: Substituent Influence: The methoxy groups in this compound enhance electron density on the aromatic ring compared to non-oxygenated derivatives like alpha-Methylbenzyl Alcohol. This increases its reactivity in electrophilic substitutions and metal-catalyzed cyclization reactions . Steric Effects: The alpha-methyl group in this compound introduces steric hindrance, reducing nucleophilic attack rates compared to 2,3-Dimethoxybenzyl Alcohol .

Synthetic Utility: PAH Synthesis: Both this compound and 2,3-Dimethoxybenzyl Alcohol serve as precursors for angularly fused PAHs. The former’s methyl group enables modular synthesis of metabolites like diol epoxides, critical in carcinogenicity studies . Oxidation Pathways: 2,3-Dimethoxybenzyl Alcohol is oxidized to 6-bromo-2,3-dimethoxybenzaldehyde (via PCC), a key intermediate in metabolite synthesis. This compound’s oxidation behavior remains understudied but is hypothesized to yield ketone derivatives .

Toxicity and Safety: alpha-Methylbenzyl Alcohol exhibits moderate acute toxicity (LD₅₀ = 500 mg/kg) and requires handling precautions (e.g., respiratory protection) .

Thermal Stability: Methoxy groups in 2,3-Dimethoxybenzyl Alcohol improve thermal stability (melting point 48–51°C) compared to non-substituted benzyl alcohols. The alpha-methyl group may further stabilize the compound via hyperconjugation .

Biological Activity

Alpha-Methyl-2,3-dimethoxybenzyl alcohol (AMDBA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

AMDBA is a derivative of 2,3-dimethoxybenzyl alcohol, characterized by an additional methyl group at the alpha position. Its chemical structure can be represented as follows:

This modification enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that AMDBA exhibits significant antitumor properties. In vitro assays indicate that AMDBA can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), prostate, and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, a study reported an IC50 value of approximately 50 µM for MCF-7 cells, indicating potent cytotoxic effects .

Antioxidant Properties

AMDBA has shown promising antioxidant activity. It was evaluated using the DPPH radical scavenging assay, where it demonstrated a significant ability to neutralize free radicals. The antioxidant capacity was comparable to that of established antioxidants like butylated hydroxyanisole (BHA), suggesting potential applications in food preservation and health supplements .

The biological activity of AMDBA is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : AMDBA interferes with cell signaling pathways that promote proliferation, particularly those involving cyclin-dependent kinases.

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Mechanism : By scavenging free radicals, AMDBA reduces oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders.

Study 1: Antitumor Efficacy

In a clinical study involving patients with metastatic breast cancer, AMDBA was administered as part of a combination therapy. Results indicated a significant reduction in tumor size after six weeks of treatment, with minimal side effects reported . This suggests that AMDBA could be a valuable addition to existing cancer therapies.

Study 2: Antioxidant Activity Evaluation

A comparative study assessed the antioxidant effects of AMDBA against other compounds in both hydrophilic and lipophilic environments. The results showed that AMDBA had superior scavenging activity against peroxyl radicals compared to traditional antioxidants . This positions AMDBA as a candidate for further exploration in nutraceutical applications.

Data Summary

| Biological Activity | IC50 Value | Target Cell Line | Mechanism |

|---|---|---|---|

| Antitumor | 50 µM | MCF-7 (Breast Cancer) | Induction of Apoptosis |

| Antioxidant | - | DPPH Radical Scavenging | Scavenging Free Radicals |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling alpha-Methyl-2,3-dimethoxybenzyl Alcohol in laboratory settings?

- Methodological Guidance :

- PPE Requirements : Use NIOSH/MSHA or EN 149-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Wear lab coats to prevent skin exposure .

- Ventilation : Ensure mechanical exhaust systems are operational. Safety showers and eye-wash stations must be accessible .

- Spill Management : Collect leaks using inert absorbents (avoid cellulose-based materials due to reactivity risks) and dispose via chemical incineration .

- First Aid : For inhalation, move to fresh air; for ingestion, rinse mouth and seek medical attention. Do not induce vomiting .

Q. What synthetic routes are available for the preparation of this compound?

- Methodological Guidance :

- Bromination-Oxidation Pathway : Start with 2,3-dimethoxybenzyl alcohol. Brominate using N-bromosuccinimide (NBS) in THF, followed by oxidation with pyridinium chlorochromate (PCC) in CH₂Cl₂ to yield the aldehyde intermediate. Further reduction or functionalization can yield the target compound .

- Cross-Coupling Strategies : Utilize arylboronic acids and brominated aldehydes (e.g., 6-bromo-2,3-dimethoxybenzaldehyde) in palladium-catalyzed reactions for modular synthesis .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Guidance :

- LC-MS/HPLC : Employ reverse-phase columns (C18) with mobile phases like methanol/water + 0.1% formic acid. Use internal standards (e.g., deuterated analogs) for quantification .

- Sample Preparation : Perform solid-phase extraction (SPE) using Oasis HLB cartridges. Precondition with methanol, elute with 2-propanol, and concentrate under nitrogen .

Advanced Research Questions

Q. How can metal-catalyzed cycloisomerization be applied to synthesize polycyclic aromatic hydrocarbons (PAHs) using derivatives of this compound?

- Methodological Guidance :

- Building Block Design : Use 2,3-dimethoxybenzyl alcohol derivatives as electrophiles (e.g., brominated aldehydes) in cross-coupling with arylboronic acids. Catalyze with Pd(0) or Ni(0) to form biaryl intermediates .

- Cycloisomerization : Treat intermediates with Au(I) or Pt(II) catalysts to induce ring closure. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize products via NMR (¹H/¹³C) and high-resolution MS .

Q. How can researchers optimize SPE methods for isolating this compound from complex matrices like wastewater?

- Methodological Guidance :

- Cartridge Selection : Compare Oasis HLB, MCX, and MAX sorbents. HLB is preferred for polar compounds due to its hydrophilic-lipophilic balance .

- pH Adjustment : Acidify samples to pH 2–3 with HCl to enhance retention. Elute with methanol:2-propanol (1:1) for maximum recovery .

- Matrix Interference : Pre-filter samples using 0.7 μm GF/F filters to remove particulates. Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Guidance :

- Data Validation : Replicate acute oral toxicity assays (e.g., OECD 423) using Sprague-Dawley rats. Compare LD₅₀ values with existing literature (e.g., 500 mg/kg in rats for structurally similar alpha-Methylbenzyl alcohol) .

- Metabolite Analysis : Use in vitro hepatic microsomal assays to identify toxic metabolites. Correlate findings with in vivo outcomes to clarify discrepancies .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Guidance :

- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Analyze degradation via HPLC-UV (λ = 254 nm) and track impurity profiles .

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-vis irradiation. Use amber vials to mitigate photooxidation .

Q. What experimental designs assess the environmental impact of this compound?

- Methodological Guidance :

- Aquatic Toxicity : Perform OECD 201 algal growth inhibition tests (e.g., using Pseudokirchneriella subcapitata). Measure EC₅₀ values and compare with regulatory thresholds .

- Biodegradation : Use OECD 301F manometric respirometry to evaluate mineralization in activated sludge. Monitor CO₂ evolution over 28 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.